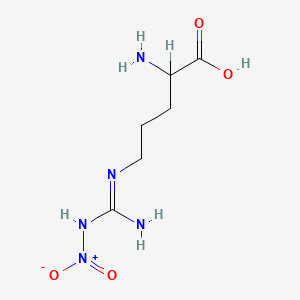
2'-C-methylcytidine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2’-C-methylcytidine is the RNA-dependent RNA polymerase (RdRp) . This enzyme is commonly found in all RNA viruses, including the Hepatitis C Virus (HCV), but is absent in humans . RdRp plays a crucial role in the replication of the viral genome, making it an attractive target for antiviral drugs .
Mode of Action
Upon administration, 2’-C-methylcytidine is phosphorylated into its 5-triphosphate form . This metabolite then inhibits the RdRp activity by competing with natural nucleotides for incorporation into the growing RNA chain . Once incorporated, it acts as a chain terminator, blocking the elongation of the viral RNA chain and thus inhibiting the replication of the virus .
Biochemical Pathways
The action of 2’-C-methylcytidine involves a metabolic pathway where it is first phosphorylated into its monophosphate form . This monophosphate is then further phosphorylated into the active 5-triphosphate form . This active form is the one that inhibits the RdRp activity, blocking the production of viral RNA and thus viral replication .
Pharmacokinetics
It is known that upon administration, it undergoes phosphorylation to become its active 5-triphosphate form . More research is needed to fully understand the pharmacokinetic properties of 2’-C-methylcytidine.
Result of Action
The result of the action of 2’-C-methylcytidine is the inhibition of viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This effectively blocks the production of viral RNA, preventing the replication of the virus . Therefore, it has anti-viral activity, particularly against the Hepatitis C Virus (HCV) .
Biochemical Analysis
Biochemical Properties
2’-C-Methylcytidine interacts with the RNA-dependent RNA polymerase (RdRp) of viruses . Upon phosphorylation into its 5-triphosphate form, 2’-C-Methylcytidine inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This interaction blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Cellular Effects
2’-C-Methylcytidine has shown to have significant effects on various types of cells. For instance, it reduces the number of viral plaques in BHK-21 cells infected with Dengue type 2, Reovirus type 1, West Nile, and Yellow Fever RNA viruses . It also inhibits HCV replication and protects MDBK cells from infection with Bovine Virus Diarrhea Virus (BVDV) and Human Coronavirus (HCoV) .
Molecular Mechanism
The molecular mechanism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This action blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-C-Methylcytidine has shown to inhibit the replication of Infectious Pancreatic Necrosis Virus (IPNV) both in vitro and in vivo . It inhibits IPNV infection by inhibiting viral RNA replication rather than viral internalization or attachment .
Dosage Effects in Animal Models
In animal models, 2’-C-Methylcytidine has demonstrated protective effects against Norovirus-induced diarrhea and mortality . It markedly delayed the appearance of viral RNA and reduced viral RNA titers in the intestine, mesenteric lymph nodes, spleen, lungs, and stool .
Metabolic Pathways
The metabolism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . This process is crucial for the antiviral activity of 2’-C-Methylcytidine .
Subcellular Localization
Given its role in inhibiting viral RNA replication, it is likely that it localizes to the sites of viral replication within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
NM107 can be synthesized through a multi-step process starting from cytidineThis is typically achieved through a methylation reaction using methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of NM107 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
NM107 undergoes various chemical reactions, including:
Oxidation: NM107 can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert NM107 to its reduced forms.
Substitution: NM107 can undergo nucleophilic substitution reactions, where the methyl group at the 2’ position can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NM107, which can be further studied for their biological activities .
Scientific Research Applications
NM107 has a wide range of scientific research applications:
Chemistry: NM107 is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is used in studies to understand the mechanisms of viral replication and inhibition.
Medicine: NM107 is being investigated for its potential as an antiviral drug against HCV and other RNA viruses.
Industry: NM107 is used in the development of antiviral therapies and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
AT-527: Another nucleoside analog with antiviral activity against rubella virus.
R1479: A nucleoside analog that has entered clinical trials for HCV.
Uniqueness
NM107 is unique due to its broad-spectrum antiviral activity and its specific inhibition of the HCV NS5B polymerase. Unlike some other nucleoside analogs, NM107 has shown potent activity across various cell types and has a high selectivity index .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-73-6 | |
| Record name | 2'-C-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-C-methylcytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20724-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-C-METHYLCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















